molecular formula C4H12ClN5O2 B13779749 1,5-Bis(hydroxymethyl)biguanide monohydrochloride CAS No. 68134-03-2

1,5-Bis(hydroxymethyl)biguanide monohydrochloride

Cat. No.: B13779749
CAS No.: 68134-03-2
M. Wt: 197.62 g/mol
InChI Key: ZTVKYWJVZQMUMZ-UHFFFAOYSA-N
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Description

Biguanides are a class of compounds characterized by two guanidine groups linked by a central carbon chain. These derivatives are notable for their antimicrobial, antimalarial, and industrial applications. Below, we analyze key structural analogs to infer properties and applications relevant to the hydroxymethyl variant.

Properties

CAS No.

68134-03-2

Molecular Formula

C4H12ClN5O2

Molecular Weight

197.62 g/mol

IUPAC Name

2-(hydroxymethyl)-1-[(E)-N'-(hydroxymethyl)carbamimidoyl]guanidine;hydrochloride

InChI

InChI=1S/C4H11N5O2.ClH/c5-3(7-1-10)9-4(6)8-2-11;/h10-11H,1-2H2,(H5,5,6,7,8,9);1H

InChI Key

ZTVKYWJVZQMUMZ-UHFFFAOYSA-N

Isomeric SMILES

C(O)/N=C(/N/C(=N/CO)/N)\N.Cl

Canonical SMILES

C(N=C(N)NC(=NCO)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride typically involves the reaction of biguanide with formaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion for the final product .

Industrial Production Methods

In industrial settings, the production of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .

Chemical Reactions Analysis

Types of Reactions

1,5-bis-(Hydroxymethyl)biguanide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .

Scientific Research Applications

1,5-bis-(Hydroxymethyl)biguanide monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways within the microorganisms, inhibiting their growth and replication .

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes critical data for biguanide hydrochlorides with diverse substituents, derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Role/Application Reference
1,5-Bis(4-chlorophenyl)biguanide hydrochloride 4-chlorophenyl groups C₁₄H₁₃Cl₂N₅·HCl 358.65 13590-98-2 Proguanil impurity C
1,5-Bis-(1-methylethyl)-biguanide hydrochloride isopropyl groups C₈H₁₈N₅·HCl ~220.5 45095-69-0 Proguanil impurity D
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride 3,5-bis(trifluoromethyl)phenyl C₁₀H₁₀ClF₆N₅ 349.66 1030829-67-4 Specialty chemical
1-(4-Chlorophenyl)biguanide hydrochloride single 4-chlorophenyl group C₈H₁₀ClN₅·HCl Not provided 4022-81-5 Analog/impurity

Key Observations:

  • Substituent Effects: Chlorophenyl groups (e.g., 1,5-Bis(4-chlorophenyl)biguanide hydrochloride) enhance lipophilicity and molecular weight, favoring membrane penetration in antimicrobial applications . Trifluoromethyl groups introduce strong electronegativity and metabolic stability, useful in pharmaceutical intermediates .

Pharmacological and Industrial Relevance

  • Proguanil Impurities :
    • 1,5-Bis(4-chlorophenyl)biguanide hydrochloride (Impurity C) and 1,5-Bis-(1-methylethyl)-biguanide hydrochloride (Impurity D) arise during Proguanil synthesis. Their quantification is critical for drug quality control, as per pharmacopeial standards .
  • Antimicrobial Activity: Polyhexamethylene biguanide (PHMB), a polymeric biguanide, demonstrates broad-spectrum antimicrobial activity. While monomeric analogs like those above lack this polymer effect, substituents like chlorophenyl may enhance target binding .

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